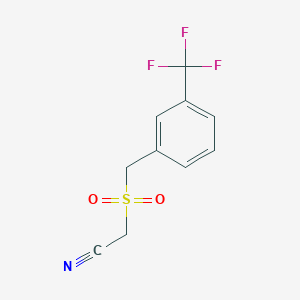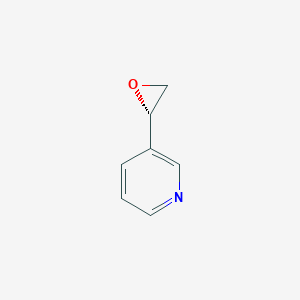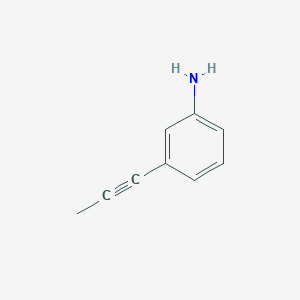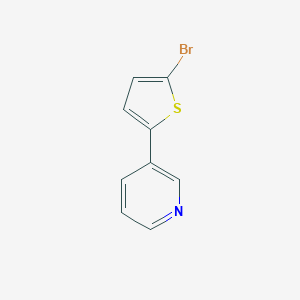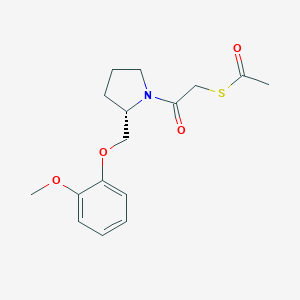
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)-, commonly known as S-Methyl-L-Cysteine sulfoxide (SMCS), is a naturally occurring organic compound found in Allium species such as garlic and onions. SMCS is a derivative of L-cysteine, a non-essential amino acid that plays a crucial role in protein synthesis and detoxification in the body. In recent years, SMCS has gained significant attention due to its potential health benefits and its use in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in the body. Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has also been shown to modulate various signaling pathways involved in cell proliferation and apoptosis, which may contribute to its anti-cancer activity.
Biochemische Und Physiologische Effekte
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which help to protect cells from oxidative damage. Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- in lab experiments is its low toxicity and high solubility in water and ethanol. This makes it easy to administer to cells and animals without causing any adverse effects. However, one limitation of using Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- is its relatively short half-life in the body, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)-. One area of interest is its potential use in the prevention and treatment of cancer. Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of cardiovascular disease. Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has been shown to have beneficial effects on blood pressure and lipid metabolism, and further studies are needed to determine its long-term effects on cardiovascular health. Finally, Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- may have potential as a dietary supplement or functional food ingredient, and further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- is a naturally occurring organic compound with potential health benefits and various scientific research applications. While more research is needed to fully understand its mechanism of action and therapeutic potential, Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has shown promise as a potential treatment for cancer, cardiovascular disease, and other conditions. Its low toxicity and high solubility make it an attractive candidate for further research and development.
Synthesemethoden
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- can be synthesized through the oxidation of S-methyl-L-cysteine with hydrogen peroxide or sodium hypochlorite. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- has been extensively studied for its potential therapeutic effects in various diseases such as cancer, cardiovascular disease, and diabetes. The compound has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
161364-88-1 |
|---|---|
Produktname |
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (S)- |
Molekularformel |
C16H21NO4S |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
S-[2-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C16H21NO4S/c1-12(18)22-11-16(19)17-9-5-6-13(17)10-21-15-8-4-3-7-14(15)20-2/h3-4,7-8,13H,5-6,9-11H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
ARYIGUABCXSPSO-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(=O)SCC(=O)N1CCC[C@H]1COC2=CC=CC=C2OC |
SMILES |
CC(=O)SCC(=O)N1CCCC1COC2=CC=CC=C2OC |
Kanonische SMILES |
CC(=O)SCC(=O)N1CCCC1COC2=CC=CC=C2OC |
Andere CAS-Nummern |
161364-88-1 |
Synonyme |
2-acetylsulfanyl-1-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]e thanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
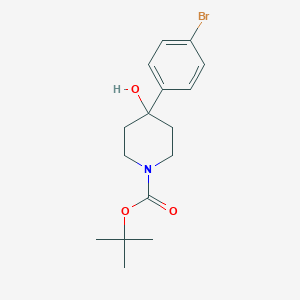
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)
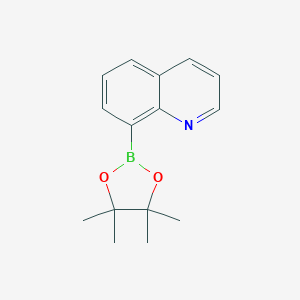
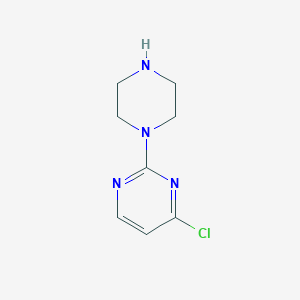

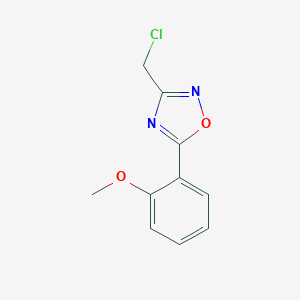
![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)
